molecular formula C16H9BrN2OS B11675643 (2E)-2-(3-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(3-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11675643
M. Wt: 357.2 g/mol
InChI Key: WHEZZTOUOKPYJL-NTEUORMPSA-N
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Description

2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a unique structure that combines a thiazole ring with a benzimidazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE include other thiazole and benzimidazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance:

Properties

Molecular Formula

C16H9BrN2OS

Molecular Weight

357.2 g/mol

IUPAC Name

(2E)-2-[(3-bromophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H9BrN2OS/c17-11-5-3-4-10(8-11)9-14-15(20)19-13-7-2-1-6-12(13)18-16(19)21-14/h1-9H/b14-9+

InChI Key

WHEZZTOUOKPYJL-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC(=CC=C4)Br)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)Br)S3

Origin of Product

United States

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